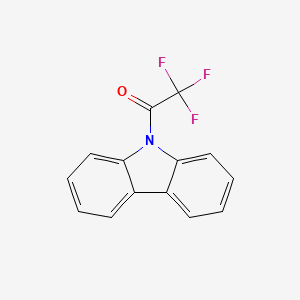

Carbazole, N-trifluoroacetyl-

CAS No.: 62615-79-6

Cat. No.: VC20624914

Molecular Formula: C14H8F3NO

Molecular Weight: 263.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62615-79-6 |

|---|---|

| Molecular Formula | C14H8F3NO |

| Molecular Weight | 263.21 g/mol |

| IUPAC Name | 1-carbazol-9-yl-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C14H8F3NO/c15-14(16,17)13(19)18-11-7-3-1-5-9(11)10-6-2-4-8-12(10)18/h1-8H |

| Standard InChI Key | GAYGDUSZOFOTQY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Carbazole, N-trifluoroacetyl- (chemical formula: C₁₄H₈F₃NO) features a tricyclic aromatic system comprising two benzene rings fused to a pyrrole-like nitrogen-containing ring. The trifluoroacetyl (-COCF₃) group at the N-position introduces strong electron-withdrawing effects, which modulate the compound’s electronic density and reactivity . This substitution significantly alters solubility and lipophilicity compared to unsubstituted carbazole, as evidenced by computational predictions for analogous N-acylated derivatives. For example, N-acetyl-carbazole exhibits a logP (octanol-water partition coefficient) of 3.455, suggesting moderate hydrophobicity . While direct data for the trifluoroacetyl variant remains limited, the presence of fluorine atoms likely further increases lipophilicity, enhancing membrane permeability and bioavailability .

Synthetic Methodologies

Electrochemical Synthesis via Dehydrogenative Coupling

A breakthrough in carbazole synthesis involves electrochemical methods that eliminate the need for metal catalysts or stoichiometric oxidants. Waldvogel et al. demonstrated that N-protected carbazoles, including derivatives with electron-withdrawing groups, can be synthesized via anodic N–C bond formation . This protocol employs undivided cells, low electrolyte concentrations, and inexpensive graphite electrodes, achieving yields up to 82%. The reaction mechanism proceeds through amidyl radical intermediates generated at the anode, which undergo intramolecular cyclization followed by dehydrogenative aromatization (Fig. 1) . This method’s scalability and functional group tolerance make it suitable for producing N-trifluoroacetyl-carbazole, though specific adaptations for the trifluoroacetyl group remain to be explored.

Lewis Acid-Mediated Friedel-Crafts Arylation

Alternative routes leverage Lewis acids like ZnBr₂ to facilitate Friedel-Crafts reactions between N-protected bromoindoles and electron-rich arenes. Dhayalan et al. reported that ZnBr₂ promotes sequential arylation and electrocyclization, yielding carbazoles in 55–66% yields . For N-trifluoroacetyl-carbazole, this approach would require bromoindole precursors with pre-installed trifluoroacetyl groups, followed by ZnBr₂-mediated coupling and annulation. Comparative studies indicate that ZnBr₂ outperforms other Lewis acids in minimizing side reactions, though yields vary with substituent electronic effects .

Table 1: Comparison of Synthetic Methods for N-Substituted Carbazoles

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

N-Substituted carbazoles exhibit potent antimicrobial properties, with activity modulated by the substituent’s electronic and steric profiles. For instance, N-triazolylcarbazoles inhibit Candida albicans at MICs of 2–4 µg/mL, while imidazole-bearing derivatives show broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 1–8 µg/mL) . The trifluoroacetyl group, with its strong electron-withdrawing nature, may enhance membrane disruption or enzyme inhibition, though direct evidence for N-trifluoroacetyl-carbazole awaits experimental validation.

Anticancer and Antiproliferative Effects

Structural analogs of N-trifluoroacetyl-carbazole demonstrate remarkable anticancer potential. For example, Saturnino et al. identified N-alkylcarbazoles that inhibit STAT3 activation—a key oncogenic signaling pathway—by up to 95% at 50 µM . Similarly, a pyrimido-carbazole derivative (compound 56) inhibited topoisomerase II at 2.5 µM, surpassing the efficacy of etoposide . These findings suggest that the trifluoroacetyl group could enhance DNA-binding affinity or metabolic stability, though toxicity profiles must be carefully assessed.

Neuroprotective Activity

N-Substituted carbazoles with bulky or electron-deficient groups exhibit neuroprotective effects via antioxidative mechanisms. Compound 63 (N-trifluorophenylcarbazole) protected HT22 neuronal cells against glutamate-induced toxicity at 30 µM, attributed to its ability to scavenge reactive oxygen species independently of glutathione pathways . The trifluoroacetyl group’s electronegativity may similarly stabilize radical intermediates, positioning N-trifluoroacetyl-carbazole as a candidate for neurodegenerative disease research.

Applications in Medicinal Chemistry and Materials Science

Drug Discovery Scaffolds

The carbazole core’s planar structure facilitates intercalation into DNA or protein binding sites, making it a privileged scaffold in drug design. N-Trifluoroacetyl derivatives, with enhanced metabolic stability and target selectivity, are under investigation for kinase inhibitors and antimicrobial agents . Computational docking studies predict strong interactions between the trifluoroacetyl group and hydrophobic enzyme pockets, though in vitro validation is ongoing.

Optoelectronic Materials

Comparative Analysis with Related Compounds

Table 2: Biological Activities of Select N-Substituted Carbazoles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume